molecular formula C12H13FN2O B1318286 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol CAS No. 925633-11-0

1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1318286
CAS No.: 925633-11-0
M. Wt: 220.24 g/mol
InChI Key: WUDGHENIHIMLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family, characterized by a fluorophenyl group and an isopropyl substituent. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroacetophenone with isopropyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common methods include batch and continuous flow processes, with the latter offering advantages in terms of scalability and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the pyrazole ring contributes to the overall stability and activity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol
  • 1-(4-Fluorophenyl)-3-ethyl-1H-pyrazol-5-ol
  • 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol

Comparison: 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is unique due to its isopropyl substituent, which influences its physicochemical properties and biological activity. Compared to its methyl or ethyl analogs, the isopropyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its efficacy and selectivity in biological systems.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDGHENIHIMLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.